1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone
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Overview
Description
1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone is a complex organic compound that features a unique combination of triazine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with isopropylamine under controlled conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate alkylating agents.
Coupling Reaction: The final step involves coupling the triazine and thiazole rings through a condensation reaction, often facilitated by a suitable catalyst and under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more reduced state.
Substitution: The compound can participate in substitution reactions, especially at the amino groups on the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine and thiazole derivatives.
Scientific Research Applications
1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often featuring similar structural motifs.
Polycyclic Aromatic Compounds: Used in the construction of organometallic sandwich systems.
Uniqueness: 1-[2-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone is unique due to its specific combination of triazine and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7OS/c1-7(2)16-12-19-13(17-8(3)4)21-14(20-12)22-15-18-9(5)11(24-15)10(6)23/h7-8H,1-6H3,(H3,16,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQBPOSMJDEHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC(=NC(=N2)NC(C)C)NC(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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